N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c22-15-4-2-14(3-5-15)20(27)25-21-24-16(11-30-21)6-8-19(26)23-10-13-1-7-17-18(9-13)29-12-28-17/h1-5,7,9,11H,6,8,10,12H2,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJRFVPCLUAPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural elements:
- Benzo[d][1,3]dioxole moiety : This aromatic ring system can enhance the compound's interaction with biological targets.
- Thiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Fluorobenzamide group : The fluorine atom often increases lipophilicity and can modulate biological activity.
The molecular formula is , with a molecular weight of approximately 385.43 g/mol.
Research indicates that compounds similar to this compound can interact with specific enzymes and receptors within biological systems. These interactions may modulate several signaling pathways associated with:
- Cell proliferation
- Apoptosis
- Inflammation
The thiazole component is particularly noted for its ability to inhibit certain enzymes involved in cancer progression and microbial resistance.
Anticancer Properties
Several studies have demonstrated the potential of thiazole derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values ranging from 1 to 200 μM against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 | 11 | Effective against estrogen receptor-positive breast cancer |
| Compound B | HCC1954 | 25 | More potent in HER2-positive breast cancer cells |
| Compound C | A549 | 15 | Exhibits activity against lung cancer |
In one study, thiazole derivatives demonstrated significant inhibition of cell growth in MCF-7 cells, with IC50 values as low as 11 μM, indicating a strong anticancer effect .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains by inhibiting cell wall synthesis through interactions with Mur ligases such as MurD and MurE .
Study on Breast Cancer Cells
In a study assessing the effects of thiazole derivatives on breast cancer cell lines (MCF-7 and HCC1954), it was found that the presence of specific substituents on the thiazole ring significantly influenced biological activity. Compounds with more complex aryl substitutions showed enhanced inhibition of cell proliferation compared to simpler structures .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of benzo[d][1,3]dioxole derivatives revealed that modifications at the nitrogen or sulfur positions could lead to increased potency against resistant bacterial strains. The study highlighted that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 5 μg/mL against Staphylococcus aureus .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide exhibit significant antimicrobial properties. For example:
- In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 100 μg/mL .
Antitumor Activity
The compound has shown promise in anticancer applications:
- Cytotoxicity Studies : In vitro assays on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed IC50 values indicating potent cytotoxic effects. One study reported an IC50 of 3.3 μM against these cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various thiazole derivatives against Fusarium graminearum and Rhizoctonia solani. Results indicated that certain derivatives exhibited remarkable inhibition rates exceeding those of standard antibiotics .
Case Study 2: Antitumor Efficacy
In a recent investigation focusing on the synthesis of novel thiazole derivatives, researchers identified compounds that selectively inhibited K562 chronic myelogenous leukemia cells expressing Bcr-Abl tyrosine kinase. This inhibition was linked to effective binding due to structural characteristics similar to those found in this compound .
Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50/Effective Concentration |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | < 100 μg/mL |
| Antitumor | MDA-MB-231 (breast cancer) | IC50 = 3.3 μM |
| Antifungal | Fusarium graminearum | Notable inhibition observed |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical and Pharmacological Insights
- Benzodioxole vs.
- Substituent Flexibility : The 3-oxopropyl linker in the target compound may confer conformational flexibility, contrasting with the rigid cyclopropane in Compound 35 .
Research Findings and Implications
- Enzyme Inhibition Potential: The benzamide-thiazole motif in the target and ’s nitazoxanide derivative suggests shared mechanisms, such as PFOR enzyme inhibition, critical in anaerobic pathogens .
- Solubility vs. Lipophilicity : The benzodioxole group (target, Compound 35) may improve aqueous solubility compared to purely hydrophobic substituents (e.g., trifluoromethoxy in Compound 35) but could reduce membrane permeability .
- Antimicrobial Activity : Thiazole-containing analogs () often exhibit broad-spectrum antimicrobial effects, implying the target compound may share this profile .
Q & A
Basic: What are the key synthetic steps and challenges in preparing this compound?
Answer:
The synthesis involves multi-step organic reactions, typically including:
- Amide coupling : Reacting benzo[d][1,3]dioxol-5-ylmethylamine with a thiazole-linked propionic acid derivative to form the 3-oxopropyl-thiazole intermediate .
- Thiazole ring formation : Cyclization using reagents like thiourea or Lawesson’s reagent under controlled pH (7–9) and temperature (60–80°C) .
- Final benzamide conjugation : Coupling the thiazole intermediate with 4-fluorobenzoyl chloride via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMF .
Challenges : Side reactions during amide bond formation (e.g., racemization) and thiazole cyclization require strict temperature control and inert atmospheres. Purification often necessitates column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: Which spectroscopic and analytical methods are critical for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the benzodioxole, thiazole, and fluorobenzamide moieties. Key signals include aromatic protons (δ 6.8–7.9 ppm) and thiazole C-2 (δ 165–170 ppm) .
- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C=N (~1520 cm⁻¹) .
- Elemental Analysis : Validate empirical formula (e.g., deviations <0.3% for C, H, N) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Basic: What functional groups dominate its reactivity, and how do they influence biological activity?
Answer:
- Thiazole ring : Acts as a hydrogen bond acceptor, enhancing interactions with kinase ATP-binding pockets .
- Benzodioxole : Improves metabolic stability via electron-donating effects and π-π stacking with aromatic residues .
- 4-Fluorobenzamide : The fluorine atom increases lipophilicity and modulates pKa, improving membrane permeability .
Biological relevance : These groups collectively enhance target binding (e.g., kinase inhibition) and pharmacokinetic properties .
Advanced: How can reaction conditions be optimized to improve synthetic yield (>80%)?
Answer:
- Temperature control : Maintain 0–5°C during acid chloride formation to minimize decomposition .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling (reducing reaction time from 24h to 6h) .
- Solvent optimization : Replace DMF with THF for thiazole cyclization to reduce byproduct formation (yield increases from 60% to 85%) .
- Workup strategies : Quench reactions with ice-cold water to precipitate intermediates, minimizing losses during extraction .
Advanced: What computational strategies predict binding modes to biological targets (e.g., kinases)?
Answer:
- Docking software : Use GOLD or AutoDock Vina with flexible ligand settings to account for thiazole and benzamide conformational changes .
- Molecular dynamics (MD) : Simulate binding stability (10–100 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess hydrogen bond persistence .
- Free-energy calculations : Apply MM/GBSA to estimate ΔGbinding, prioritizing scaffolds with predicted IC50 < 1 µM .
Advanced: How should researchers address discrepancies in elemental analysis (e.g., C/H/N deviations)?
Answer:
- Replicate syntheses : Conduct ≥3 independent batches to rule out procedural variability .
- Impurity profiling : Use HPLC-MS to detect trace solvents (e.g., DMF) or unreacted intermediates .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stoichiometry (e.g., hydrate vs. anhydrous forms) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives?
Answer:
- Core modifications : Replace thiazole with oxadiazole to test ring electronic effects on potency .
- Substituent scanning : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide para-position to enhance kinase selectivity .
- Pharmacophore mapping : Overlay active/inactive derivatives in MOE or Schrödinger to identify critical H-bond donors/acceptors .
Advanced: How can regioselective functionalization of the benzodioxole moiety be achieved?
Answer:
- Directing groups : Install a temporary -OMe group at C-6 to direct electrophilic substitution (e.g., nitration) to C-5 .
- Protection/deprotection : Use BOC-protected amines to block reactive sites during alkylation .
- Transition-metal catalysis : Employ Pd-catalyzed C-H activation for selective C-4 arylation (e.g., Suzuki coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
